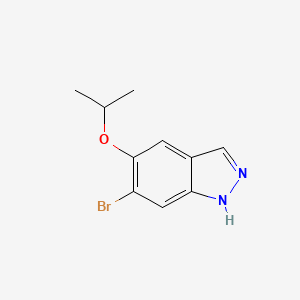
Viteralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viteralone is a natural compound isolated from the herbs of Vitex trifolia . It is categorized under Natural Compounds and specifically under Sesquiterpenoids . It has been found to be cytotoxic to HL-60 cancer cells .
Molecular Structure Analysis
Viteralone has a molecular formula of C15H14O3 and a molecular weight of 242.27 . The specific molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
Viteralone appears as a powder . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
Wissenschaftliche Forschungsanwendungen
Medical and Pharmaceutical Applications
Viteralone: has shown promise in the medical field, particularly in the development of new therapeutic agents. Its properties are being explored for the treatment of various diseases, including metabolic disorders and cancer. The compound’s potential in cell therapy and as a component in live probiotic therapeutics is also under investigation .
Industrial Use
In industry, Viteralone is recognized for its cytotoxic effects on cancer cells, which could be leveraged in the development of anti-cancer drugs. It is isolated from the plant Vitex negundo and has been studied for its potential use in the manufacturing of natural products with medicinal properties .
Environmental Applications
While direct references to Viteralone’s environmental applications are not readily available, the compound’s potential impact on environmental sustainability can be inferred. Compounds like Viteralone could be used in environmental science education, decision support systems for environmental planning, and disaster management .
Technological Role
Viteralone’s role in technology seems to be indirect. However, compounds with similar properties could be used in the development of new technologies that address issues like loneliness and social isolation, as well as in the creation of materials for technological applications .
Agricultural Applications
Material Science
In material science, Viteralone could contribute to the development of novel materials through machine learning and big data analytics. Its properties might be used to create new compounds with specific characteristics required for advanced materials .
Safety and Hazards
When handling Viteralone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further leakage or spillage and keep the product away from drains .
Wirkmechanismus
Target of Action
Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of Viteralone are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of Viteralone.
Mode of Action
It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that Viteralone may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division
Result of Action
Viteralone has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Eigenschaften
IUPAC Name |
(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSYQBTROEFSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

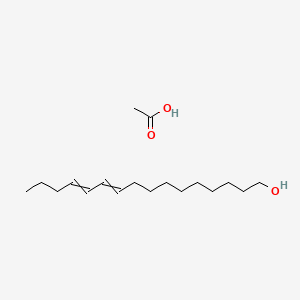

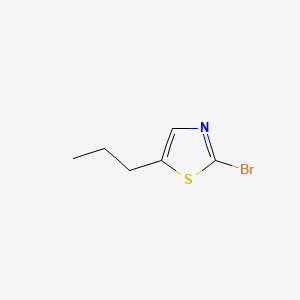

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
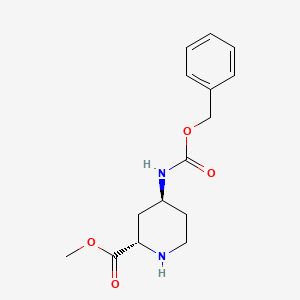
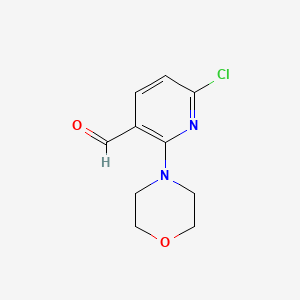
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
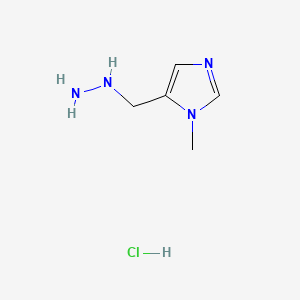
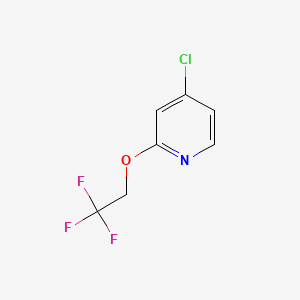
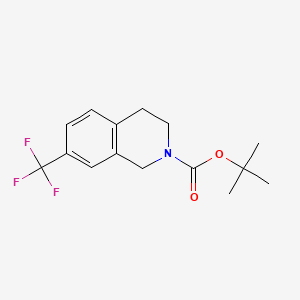
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
